Methyl 2-azidopropanoate
Description
Methyl 2-azidopropanoate (C₄H₇N₃O₂) is a specialized organic compound featuring an ester group and a reactive azide (-N₃) moiety. Its molecular structure (Fig. 1) comprises a methyl ester backbone with an azide substituent at the β-position, making it highly versatile in synthetic chemistry. The azide group enables participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in polymer science, bioconjugation, and pharmaceutical development .
Properties
IUPAC Name |
methyl 2-azidopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)4(8)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFZWHGRHVSIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602175 | |
| Record name | Methyl 2-azidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81629-61-0 | |
| Record name | Methyl 2-azidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-azidopropanoate can be synthesized through the reaction of methyl 2-bromopropanoate with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
CH3CHBrCOOCH3+NaN3→CH3CHN3COOCH3+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azidopropanoate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, it decomposes to form nitrogen gas, carbon monoxide, carbon dioxide, acetonitrile, and methanol.
Cycloaddition Reactions: It can participate in azide-alkyne cycloaddition reactions to form triazoles, which are valuable in medicinal chemistry and materials science.
Common Reagents and Conditions:
Thermal Decomposition: Typically occurs at temperatures starting from 400°C and is complete by 650°C.
Cycloaddition Reactions: Often catalyzed by copper or ruthenium catalysts under mild conditions.
Major Products Formed:
Thermal Decomposition: Nitrogen gas, carbon monoxide, carbon dioxide, acetonitrile, and methanol.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Methyl 2-azidopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of bioactive triazoles.
Industry: Applied in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-azidopropanoate primarily involves the release of nitrogen gas upon thermal decomposition, which drives the formation of various products. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism facilitated by metal catalysts .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 129.12 g/mol
- Functional Groups : Ester (-COOCH₃), Azide (-N₃)
- Reactivity : High (azide instability requires careful handling; explosive under friction/heat)
- Applications : Crosslinking agents, prodrug synthesis, peptide modification.
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Methyl 2-azidopropanoate shares structural motifs with esters, azides, and branched alkanes. Below is a comparison with key analogs:

Key Observations :
- Azide vs. Terpene Esters: Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound lacks complex cyclic structures but offers superior reactivity for modular synthesis .
- Oxime/Amino Derivatives: Compounds like 2-(dodecylamino)-2-methylpropanal oxime prioritize coordination chemistry over cycloaddition, limiting their utility in rapid conjugation workflows .
Reactivity and Stability Profiles
The azide group in this compound distinguishes its reactivity from non-azide analogs:
- Azide-Specific Risks: this compound requires stringent safety protocols compared to stable esters like methyl salicylate .
- Aldehyde Comparison : Methacrolein’s aldehyde group is more electrophilic but lacks the modularity of azides in bioorthogonal chemistry .
Data Tables
Table 1: Physical Properties Comparison
Biological Activity
Methyl 2-azidopropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azide functional group (-N₃) attached to a propanoate moiety. The molecular formula is , with a molecular weight of approximately 115.12 g/mol. The azide group is known for its reactivity, which can be harnessed in various chemical transformations.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity with Biological Molecules : The azide group can participate in nucleophilic reactions, allowing it to interact with amino acids and proteins, potentially modifying their function.
- Prodrug Potential : Due to its reactivity, this compound may serve as a prodrug, where it is converted into an active form through metabolic processes.
- Antimicrobial Activity : Preliminary studies suggest that compounds containing azide groups exhibit antimicrobial properties, which may be relevant for developing new antibiotics.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Studies : Research indicates that azide-containing compounds can inhibit bacterial growth. For instance, a study demonstrated that this compound showed significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that it could effectively inhibit serine proteases, which play critical roles in various physiological processes .
- Cellular Uptake and Toxicity : Investigations into the cellular uptake of this compound have shown that it can penetrate cell membranes effectively. However, cytotoxicity assays indicated that higher concentrations may lead to cell death, emphasizing the need for careful dosage considerations in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties.
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and serine proteases. Using kinetic assays, researchers found that the compound inhibited enzyme activity with an IC50 value of 25 µM. This suggests potential applications in drug design targeting protease-related diseases.
Applications
The unique properties of this compound open avenues for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial agent makes it a candidate for new antibiotic formulations.
- Chemical Biology : The reactivity of the azide group provides opportunities for labeling and tracking biomolecules in cellular studies.
- Synthetic Chemistry : this compound can serve as a building block for synthesizing more complex azide-containing compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

